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Compound of Interest |

Compound Name: 4-Ethynyl-2-methylaniline

CAS No.: 146141-31-3

\ J

Technical Guide: 4-Ethynyl-2-methylaniline
Advanced Synthesis, Impurity Profiling, and TKI
Applications[1]

Part 1: Molecular Architecture & Physicochemical
Profile[1]

4-Ethynyl-2-methylaniline represents a high-value pharmacophore used to introduce rigid
alkynyl linkers into small molecule inhibitors.[1] Its structure combines a nucleophilic aniline
handle (for amide/urea formation) with a terminal alkyne (for Sonogashira coupling or "click"
chemistry), positioned meta to each other with an ortho-methyl steric block. This specific
substitution pattern is designed to overcome gatekeeper mutations (e.g., T315l) in kinase
domains by forcing specific conformational binding modes.

Physicochemical Specifications
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Property Specification Relevance to Process
CAS Number 40697-87-8 Unique Identifier
IUPAC Name 4-Ethynyl-2-methylaniline Standard Nomenclature
Molecular Formula CoHoN Stoichiometry calculation
Molecular Weight 131.18 g/mol Yield calculations
Off-white to pale brown Oxidation indicator (darkening
Appearance _ . o o
crystalline solid indicates polymerization)
Melting Point 48-52 °C (Lit.)[1] Purity verification parameter
N Soluble in DMSO, MeOH, )
Solubility ) Workup solvent selection
DCM; Low in Water
pKa (Predicted) ~4.5 (Aniline nitrogen) pH control during extraction

Part 2: Synthetic Pathways & Process Chemistry[1][2]

The industrial preparation of 4-Ethynyl-2-methylaniline typically proceeds via a Sonogashira

Cross-Coupling sequence.[1] The direct coupling of acetylene gas is often avoided in GMP

settings due to safety and poly-substitution risks.[1] Instead, a silyl-protected route is preferred

for high fidelity.[1]

2.1 The Synthetic Workflow (DOT Visualization)

The following diagram illustrates the optimized 2-step manufacturing process:

TMS-Acetylene
(1.2 eq)

Pd(PPh3)2CI2 (2 mol%)
Cul (1 mol%)

Sonogashira Coupling
TEA/THF, 60°C, N2 atm

>90% Conv. Intermediate
4-(TMS-ethynyl)-2-methylaniline

Deprotection Desilylation Final Product
K2CO3 / MeOH RT, 2 hrs 4-Ethynyl-2-methylaniline
or TBAF/THF
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Figure 1: Two-step synthesis via Sonogashira coupling and desilylation. High-contrast nodes
indicate critical control points.[1]

2.2 Detailed Experimental Protocol
Step 1: Sonogashira Coupling

« Inertion: Charge a reactor with 4-iodo-2-methylaniline (1.0 eq) and dry THF (10 vol). Sparge
with nitrogen for 30 minutes to remove dissolved oxygen (Critical to prevent Glaser
homocoupling of the alkyne).

o Catalyst Addition: Add Pd(PPhs)2Cl2 (0.02 eq) and Cul (0.01 eq).

» Reagent Addition: Add Triethylamine (3.0 eq) followed by dropwise addition of
Trimethylsilylacetylene (TMS-acetylene, 1.2 eq).

o Note: Exothermic reaction. Control temperature to <60°C.
» Reaction: Stir at 60°C for 4—6 hours. Monitor by HPLC for consumption of aryl iodide.

o Workup: Filter off triethylamine hydroiodide salts. Concentrate the filtrate to yield the TMS-
protected intermediate.[1]

Step 2: Desilylation
» Dissolution: Dissolve the crude intermediate in Methanol (5 vol).
o Cleavage: Add Potassium Carbonate (K2COs, 1.5 eq) at room temperature.

o Process Insight: Base-mediated cleavage is preferred over TBAF in large-scale synthesis
to avoid difficult fluoride waste remediation.[1]

e Quench & Isolation: Stir for 2 hours. Dilute with water and extract into Ethyl Acetate. Wash
organic layer with brine, dry over Na=SOa4, and concentrate.
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 Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to remove trace palladium and
oligomers.

Part 3: Critical Quality Attributes (CQAS) & Impurity
Profiling

In the context of pharmaceutical development (ICH M7 guidelines), this molecule presents
specific genotoxicity risks that must be controlled.

3.1 Potential Genotoxic Impurities (PGIs)

The combination of an aromatic amine and a Michael acceptor precursor (the alkyne) creates
structural alerts.

Impurity Type Origin Control Strategy

] Dimerization of alkyne (Oz Strict inert atmosphere (N2/Ar);
Glaser Homocoupling )
presence) Low Cul loading.[1]

Thiol-functionalized silica
Residual Palladium Catalyst carryover scavengers or crystallization.

[1]

. i o ) Regio-controlled synthesis of
Aniline Isomers Starting material impurity ) )
starting aryl halide.[1]

ICP-MS testing; Specification
Heavy Metals Catalysts (Pd, Cu) o
limit < 10 ppm.[1]

3.2 PGI Management Workflow (DOT Visualization)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.bldpharm.com/products/146141-31-3.html
https://www.bldpharm.com/products/146141-31-3.html
https://www.bldpharm.com/products/146141-31-3.html
https://www.bldpharm.com/products/146141-31-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PGI Risk Assessment
(ICH M7)

Structural Alert: Structural Alert:
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Purge Factor Analysis

Upstream Control: Downstream Control:
High Purity SM (>99%) Scavenger Resin Treatment

Release Testing

(TTC Limit < 1.5 pg/day)

Click to download full resolution via product page

Figure 2: Risk assessment and control strategy for genotoxic impurities in 4-ethynyl-2-
methylaniline production.

Part 4: Application in Tyrosine Kinase Inhibitor (TKI)
Design[1]

4-Ethynyl-2-methylaniline serves as a "tail" moiety or linker in third-generation TKIs targeting
BCR-ABL, EGFR, and VEGFR.[1]

e Mechanism of Action: The terminal alkyne functions as a rigid "molecular rod.” When coupled
to a heterocyclic core (e.g., quinazoline or pyrimidine), it extends the aniline deep into the
kinase hydrophobic pocket.

o Steric Steering: The 2-methyl group is non-negotiable in many SAR (Structure-Activity
Relationship) studies.[1] It induces a twist in the molecule, forcing the aniline ring out of
coplanarity. This "ortho-effect" is crucial for:
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o Improving solubility by disrupting crystal packing.

o Avoiding steric clashes with the "Gatekeeper" residue (e.g., T315l in BCR-ABL) found in
drug-resistant cancers.[1]

Key Drug Class Associations:

o Ponatinib Analogs: While Ponatinib uses a 3-ethynyl-4-methyl substitution pattern, the 4-
ethynyl-2-methyl isomer is used in "hybrid" inhibitor research to probe different binding
vectors in the ATP-binding site.[1]

o Alkynyl-Quinazolines: Used to synthesize irreversible EGFR inhibitors where the alkyne
positions a Michael acceptor (acrylamide) near Cys797.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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